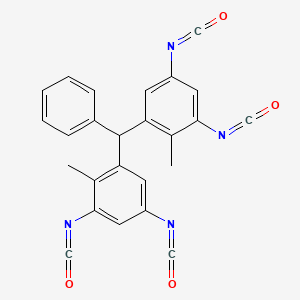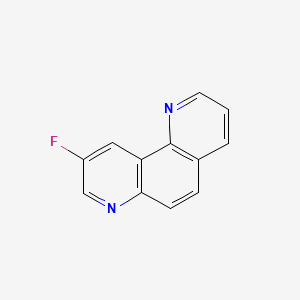![molecular formula C16H36NO3P B12570796 Phosphonic acid, [1-(butylamino)-1-methylpropyl]-, dibutyl ester CAS No. 345196-16-9](/img/structure/B12570796.png)
Phosphonic acid, [1-(butylamino)-1-methylpropyl]-, dibutyl ester
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Phosphonic acid, [1-(butylamino)-1-methylpropyl]-, dibutyl ester, also known as butaphosphan, is an organophosphorus compound. It is widely used in veterinary medicine, particularly in combination with vitamin B12, to alleviate stress and improve metabolic functions in animals. This compound has gained attention due to its potential benefits in enhancing animal health and productivity.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of phosphonic acid, [1-(butylamino)-1-methylpropyl]-, dibutyl ester typically involves the reaction of 1-(butylamino)-1-methylpropyl alcohol with phosphorus trichloride, followed by esterification with butanol. The reaction conditions often include:
Reaction with Phosphorus Trichloride: This step is carried out under anhydrous conditions to prevent hydrolysis of phosphorus trichloride.
Esterification: The intermediate product is then esterified with butanol in the presence of a catalyst such as sulfuric acid.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves:
Bulk Handling of Reactants: Large quantities of 1-(butylamino)-1-methylpropyl alcohol and phosphorus trichloride are handled in controlled environments.
Continuous Reaction Systems: Industrial reactors are used to ensure continuous production and high yield.
Purification: The final product is purified through distillation or recrystallization to achieve the desired purity.
Análisis De Reacciones Químicas
Types of Reactions
Phosphonic acid, [1-(butylamino)-1-methylpropyl]-, dibutyl ester undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form phosphonic acid derivatives.
Reduction: Reduction reactions can convert it into phosphine derivatives.
Substitution: It can undergo nucleophilic substitution reactions, where the ester groups are replaced by other nucleophiles.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as lithium aluminum hydride are used.
Substitution: Nucleophiles like amines and alcohols are employed in substitution reactions.
Major Products Formed
Oxidation Products: Phosphonic acid derivatives.
Reduction Products: Phosphine derivatives.
Substitution Products: Various substituted phosphonic acid esters.
Aplicaciones Científicas De Investigación
Phosphonic acid, [1-(butylamino)-1-methylpropyl]-, dibutyl ester has several scientific research applications:
Chemistry: It is used as a reagent in organic synthesis and as a ligand in coordination chemistry.
Biology: The compound is studied for its role in cellular metabolism and stress response in animals.
Medicine: It is investigated for its potential therapeutic effects in treating metabolic disorders.
Industry: The compound is used in the formulation of veterinary drugs and supplements to enhance animal health and productivity.
Mecanismo De Acción
The mechanism of action of phosphonic acid, [1-(butylamino)-1-methylpropyl]-, dibutyl ester involves its role as a phosphorus donor. It participates in various biochemical pathways, including:
Metabolic Pathways: It enhances the synthesis of adenosine triphosphate (ATP), which is crucial for energy metabolism.
Stress Response: The compound helps in mitigating stress by modulating cortisol levels and improving immune function.
Molecular Targets: It targets enzymes involved in phosphorus metabolism and energy production.
Comparación Con Compuestos Similares
Phosphonic acid, [1-(butylamino)-1-methylpropyl]-, dibutyl ester can be compared with other similar compounds such as:
Phosphonic Acid Derivatives: These include compounds like glyphosate and fosfomycin, which have different applications in agriculture and medicine.
Phosphine Derivatives: Compounds like triphenylphosphine, which are used in organic synthesis and catalysis.
Uniqueness
The uniqueness of this compound lies in its dual role as a stress-attenuating agent and a metabolic enhancer in veterinary medicine. Its combination with vitamin B12 further enhances its therapeutic potential, making it a valuable compound in animal health management.
Propiedades
Número CAS |
345196-16-9 |
|---|---|
Fórmula molecular |
C16H36NO3P |
Peso molecular |
321.44 g/mol |
Nombre IUPAC |
N-butyl-2-dibutoxyphosphorylbutan-2-amine |
InChI |
InChI=1S/C16H36NO3P/c1-6-10-13-17-16(5,9-4)21(18,19-14-11-7-2)20-15-12-8-3/h17H,6-15H2,1-5H3 |
Clave InChI |
AYDNXLSWGBLOAE-UHFFFAOYSA-N |
SMILES canónico |
CCCCNC(C)(CC)P(=O)(OCCCC)OCCCC |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![Dimethyl 2,2'-[1,4-phenylenebis(oxymethylene)]dibenzoate](/img/structure/B12570718.png)
![(R)-2-[(R)-2-(2-{(R)-2-[(R)-2-(2-Amino-5-guanidino-pentanoylamino)-5-guanidino-pentanoylamino]-5-guanidino-pentanoylamino}-5-guanidino-pentanoylamino)-5-guanidino-pentanoylamino]-5-guanidino-pentanoic acid](/img/structure/B12570724.png)
![Octyl {[1-(3-bromophenyl)ethyl]amino}(oxo)acetate](/img/structure/B12570744.png)
![2-{2-[(3-Phenylprop-2-en-1-yl)oxy]ethoxy}ethan-1-ol](/img/structure/B12570751.png)
![Acetamide,2-[(6-ethyl-1,4-dihydro-5-methyl-4-oxo-pyrimidin-2-YL)thio]-](/img/structure/B12570758.png)
![Acetamide,N-(2-methoxyethyl)-2-[[8-(isopropyl)-2H-1,2,4-triazino[5,6-B]indol-3-YL]thio]-](/img/structure/B12570759.png)


![2'H,4H-Spiro[furo[3,4-d][1,2]oxazole-6,5'-[1,2]oxazole]](/img/structure/B12570782.png)
![5,5'-Di([2,2'-bithiophen]-5-yl)-2,2'-bipyridine](/img/structure/B12570785.png)
![1-[3-(Decyloxy)propyl]piperidin-4-OL](/img/structure/B12570789.png)



